molecular formula C18H25NO4 B1390788 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid CAS No. 799283-53-7

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid

Cat. No.: B1390788
CAS No.: 799283-53-7
M. Wt: 319.4 g/mol
InChI Key: HVECPVHFDIWDEL-UHFFFAOYSA-N
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Description

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a benzene ring substituted with a carboxylic acid group and a piperidine ring protected by a tert-butoxycarbonyl (BOC) group. The presence of the BOC group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.

Synthetic Routes and Reaction Conditions:

  • Protection of Piperidine: The synthesis begins with the protection of piperidine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). This step yields 1-(tert-butoxycarbonyl)piperidine.

  • Alkylation: The protected piperidine is then alkylated with 3-(bromomethyl)benzoic acid using a suitable base like potassium carbonate (K2CO3) to form this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.

  • Reduction: The BOC-protected piperidine can undergo reduction to remove the BOC group, yielding the free amine.

  • Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation.

  • Reduction: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

  • Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Free Amines: Resulting from the reduction of the BOC-protected piperidine.

  • Nitrobenzene and Halobenzene: Resulting from electrophilic substitution reactions on the benzene ring.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the protection and deprotection of amines.

  • Biology: It can be used to study the biological activity of piperidine derivatives and their interactions with biological targets.

  • Medicine: The compound's derivatives may be explored for their potential therapeutic properties, such as in the development of new drugs.

  • Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is related to its role in PROTACs. PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It has hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Future Directions

Given its role in PROTAC development, future research may focus on optimizing the properties of this linker to improve the efficacy of PROTACs. This could involve modifying the structure to influence the 3D orientation of the degrader and the formation of the ternary complex .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar in structure but lacks the benzene ring.

  • 1,3-Bis(tert-butoxycarbonyl)guanidine: Another compound with BOC-protected amines but different core structure.

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-13(8-10-19)11-14-5-4-6-15(12-14)16(20)21/h4-6,12-13H,7-11H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVECPVHFDIWDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662861
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-53-7
Record name 3-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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